![molecular formula C12H12N2O3S B2495121 2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 851903-45-2](/img/structure/B2495121.png)
2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including the Bohlmann-Rahtz heteroannulation reaction for constructing the pyridine synthesis with total regiocontrol, as demonstrated in the synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (Bagley et al., 2005). This approach might be applicable to the target compound, indicating the potential complexity and efficiency of its synthesis process.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks often involves intricate hydrogen-bonding interactions and supramolecular architectures, as seen in the crystal structures of related chemical entities (Canfora et al., 2010). These studies highlight the importance of non-covalent interactions in determining the three-dimensional arrangement of molecules in the solid state.
Chemical Reactions and Properties
The chemical reactivity of the compound is likely influenced by its functional groups, such as the methylsulfanyl and carboxylic acid moieties. For instance, sulfanyl groups are known to participate in ligation chemistry, aiding in peptide/protein synthesis, which showcases their reactivity and utility in complex chemical transformations (Ohkawachi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Methodologies : One of the notable approaches in the synthesis of related complex molecules involves multistep reactions that showcase the compound's utility in creating pyridine-based structures. For example, Bagley et al. (2005) detailed a method for synthesizing dimethyl sulfomycinamate, demonstrating the compound's role in the construction of trisubstituted pyridines through Bohlmann-Rahtz heteroannulation, which is significant for the synthesis of thiopeptide antibiotics Bagley et al., 2005. This synthetic versatility is crucial for developing new pharmaceuticals and understanding chemical reactions.
Catalysis and Green Chemistry : The compound's derivatives also play a role in catalysis and green chemistry. For instance, Gilbile et al. (2017) describe the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, emphasizing the process's green metrics, such as atom economy and waste minimization. This research contributes to the development of more sustainable chemical processes Gilbile et al., 2017.
Chemiluminescence and Fluorescence : In the field of analytical chemistry, the related derivatives exhibit properties that are beneficial for developing chemiluminescent and fluorescent probes. Watanabe et al. (2010) explored the base-induced chemiluminescence of dioxetane derivatives, which could be foundational for creating sensitive detection methods for biochemical assays Watanabe et al., 2010.
Molecular Docking and Biological Evaluation : Furthermore, the exploration into heterocyclic compounds like 2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid extends into computational studies and biological evaluations. For instance, Fathima et al. (2021) synthesized novel benzoxazole derivatives, assessing their antimicrobial, antioxidant, and antitubercular activities through molecular docking studies. This research underscores the compound's potential in drug discovery and development Fathima et al., 2021.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-10(8(2)17-14-7)6-18-11-9(12(15)16)4-3-5-13-11/h3-5H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIXNFYAERHBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


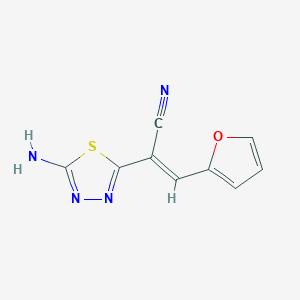
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)
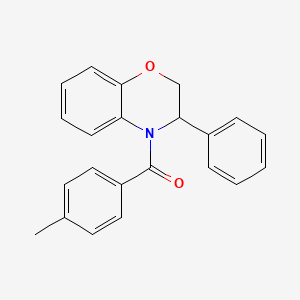
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)
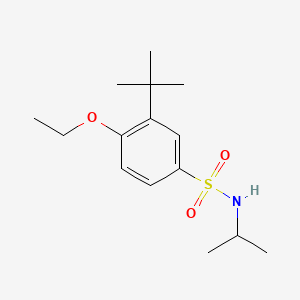
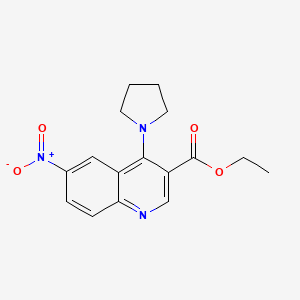
![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)
![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)
![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)
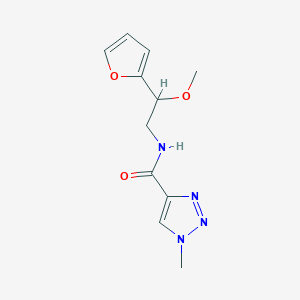
![methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B2495060.png)
